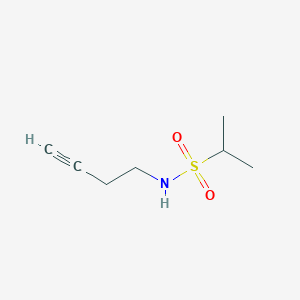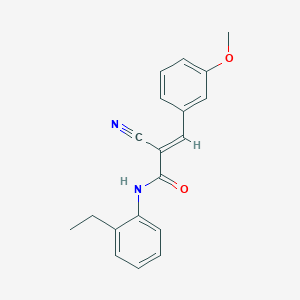
(2E)-2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)acrylamide is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Mechanofluorochromic Properties
Research on structurally similar 3-aryl-2-cyano acrylamide derivatives reveals insights into their distinct optical properties attributable to different stacking modes. These properties are pivotal in applications that exploit fluorescence switching, highlighting the role of molecular interactions and phase transformations in determining optical behaviors (Song et al., 2015).
Corrosion Inhibition
Studies have explored acrylamide derivatives as corrosion inhibitors for metals in acidic environments. For instance, certain derivatives have been shown to effectively inhibit copper corrosion in nitric acid solutions, demonstrating their potential as protective agents in industrial applications. This corrosion inhibition capability is attributed to the compounds' adsorption on the metal surface, following a chemical adsorption mechanism (Abu-Rayyan et al., 2022).
Molecular Rearrangements
Acrylamide derivatives are involved in complex molecular rearrangements, providing pathways to novel heterocyclic compounds. Such rearrangements have been studied for their potential in synthesizing diverse organic structures, highlighting the versatility of acrylamide derivatives in organic synthesis and the development of new materials (Yokoyama et al., 1985).
Photoprotective Applications
The synthesis of new heterocyclic compounds from acrylamide derivatives, aimed at improving photoprotection, underscores their potential in sunscreen development. Such compounds exhibit promising photostability and photoprotective efficacy, combined with a favorable safety profile, indicating their applicability in formulating new photoprotective products (Vinhal et al., 2016).
Herbicidal Activities
Acrylamide derivatives have been investigated for their herbicidal properties, with certain compounds displaying significant activity against plant pests. This herbicidal efficacy opens avenues for developing new, more effective agricultural chemicals, enhancing crop protection strategies (Wang et al., 2004).
Properties
IUPAC Name |
(E)-2-cyano-N-(2-ethylphenyl)-3-(3-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-15-8-4-5-10-18(15)21-19(22)16(13-20)11-14-7-6-9-17(12-14)23-2/h4-12H,3H2,1-2H3,(H,21,22)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLBAVHEOHZNJU-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=CC2=CC(=CC=C2)OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=CC=C2)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
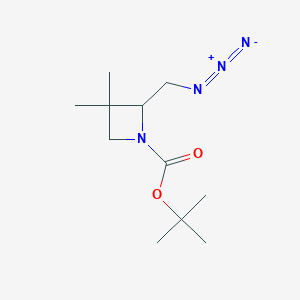
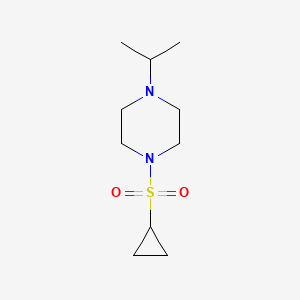
![ethyl 4-[[2-(butylcarbamothioyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2967642.png)
![N-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydro-6-quinolinyl)-2-morpholinoethyl]ethanediamide](/img/structure/B2967643.png)

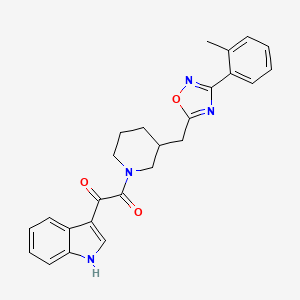

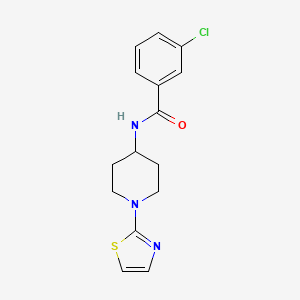
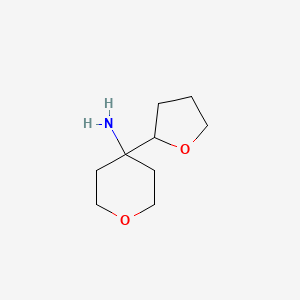

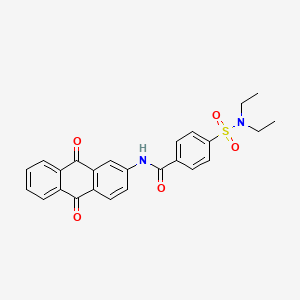
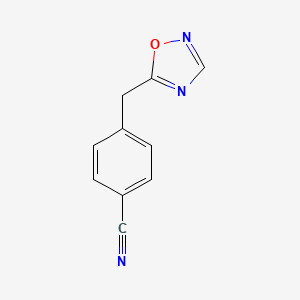
![(E)-2-cyano-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-N-(4-ethylphenyl)prop-2-enamide](/img/structure/B2967660.png)
